molecular formula C10H10BrN5NaO6PS B1146054 Sp-8-Br-cGMPS CAS No. 153660-03-8

Sp-8-Br-cGMPS

Katalognummer: B1146054
CAS-Nummer: 153660-03-8
Molekulargewicht: 462.15
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sp-8-Bromo-cyclic guanosine monophosphorothioate is a synthetic analogue of cyclic guanosine monophosphate. It acts as an agonist for cyclic guanosine monophosphate-gated cation channels with an effective concentration of 106.5 micromolar. This compound is known for its ability to induce currents but does not stabilize channel open states as effectively as a full agonist .

Wissenschaftliche Forschungsanwendungen

Sp-8-Bromo-cyclic guanosine monophosphorothioate has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the properties and functions of cyclic guanosine monophosphate analogues.

    Biology: Employed in research on cyclic nucleotide-gated ion channels and their role in cellular signaling.

    Medicine: Investigated for its potential therapeutic applications in diseases related to cyclic guanosine monophosphate signaling pathways.

    Industry: Utilized in the development of new drugs and diagnostic tools.

Wirkmechanismus

Target of Action

Sp-8-Br-cGMPS is a potent, selective activator of cGMP-dependent protein kinases (PKG) . It also inhibits the retinal cGMP-gated ion channel . These targets play crucial roles in various cellular processes, including signal transduction and ion transport.

Mode of Action

This compound interacts with its targets by mimicking the natural signal molecule cyclic GMP . It activates PKG Iα and Iß with similar activation constants . It inhibits the retinal cgmp-gated ion channel, thus discriminating between both receptors .

Biochemical Pathways

The activation of PKG by this compound can lead to various downstream effects, depending on the specific cellular context. For instance, it can modulate the activity of other proteins through phosphorylation, influencing various biochemical pathways .

Pharmacokinetics

This compound exhibits high lipophilicity and good membrane permeability, while still being soluble in aqueous solvents . This property enhances its bioavailability, allowing it to effectively reach and interact with its targets.

Result of Action

The activation of PKG and inhibition of the retinal cGMP-gated ion channel by this compound can lead to various molecular and cellular effects. For instance, it can influence signal transduction processes, modulate ion transport, and potentially interfere with many cell regulation processes .

Action Environment

This compound is chemically stable under conditions of biological systems and media . For instance, its lipophilicity and membrane permeability can be affected by the lipid composition of cell membranes. Additionally, its stability and action can be influenced by the pH and temperature of its environment .

Safety and Hazards

Since cyclic GMP has multiple tasks in every organism, it is very likely that lipophilic cGMP analogues like Sp-8-Br-cGMPS will interfere with many cell regulation processes in vivo .

Zukünftige Richtungen

A novel strategy, based on cGMP analogues with opposing actions on CNG channels, enables the selective modulation of either rod or cone photoreceptor activity. The combined treatment with the weak rod-selective CNG-channel inhibitor (Rp-8-Br-PET-cGMPS) and the cone-selective CNG-channel activator (8-pCPT-cGMP) essentially normalized rod CNG-channel function while preserving cone functionality at physiological and pathological cGMP levels .

Biochemische Analyse

Biochemical Properties

Sp-8-Br-cGMPS plays a significant role in biochemical reactions. It is an activator of protein kinase G Iα and Iβ with a K of 2.6 and 2.5 μM, respectively . It also inhibits retinal cGMP-gated ion channels . The compound is metabolically stable due to phosphorothioate modification .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is a potent, selective activator of cGMP-dependent protein kinases but inhibits the retinal cGMP-gated ion channel .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It activates cGMP-dependent protein kinases Iα and Iβ . It also inhibits retinal cGMP-gated ion channels . The compound is resistant to mammalian cyclic nucleotide-dependent phosphodiesterases .

Temporal Effects in Laboratory Settings

This compound is chemically stable under conditions of biological systems and media . Nevertheless, solutions should be stored in the refrigerator and should be lyophilized and frozen for longer storage periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is a membrane-permeable compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sp-8-Bromo-cyclic guanosine monophosphorothioate involves the bromination of cyclic guanosine monophosphate followed by the introduction of a phosphorothioate group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide and a suitable solvent like dimethylformamide. The phosphorothioate group is introduced using reagents like thiophosphoryl chloride under controlled conditions .

Industrial Production Methods

Industrial production of Sp-8-Bromo-cyclic guanosine monophosphorothioate follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in bulk quantities and purified using techniques like high-performance liquid chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Sp-8-Bromo-cyclic guanosine monophosphorothioate primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of Sp-8-Bromo-cyclic guanosine monophosphorothioate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-Bromo-cyclic guanosine monophosphate: Another analogue of cyclic guanosine monophosphate, but without the phosphorothioate group.

    8-pCPT-cyclic guanosine monophosphate: A cyclic guanosine monophosphate analogue with a different substituent group.

Uniqueness

Sp-8-Bromo-cyclic guanosine monophosphorothioate is unique due to the presence of both the bromine atom and the phosphorothioate group. This combination enhances its lipophilicity and membrane permeability compared to other cyclic guanosine monophosphate analogues. Additionally, it is resistant to degradation by phosphodiesterases, making it a valuable tool in research .

Eigenschaften

IUPAC Name

sodium;2-amino-8-bromo-9-[(6R)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18);/q;+1/p-1/t2?,4?,5?,8-,23?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTSSROWUAICIL-YKHKOMLCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C(C([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5NaO6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30849601
Record name Sodium (6R)-6-(2-amino-8-bromo-6-oxo-3,6-dihydro-9H-purin-9-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153660-03-8
Record name Sodium (6R)-6-(2-amino-8-bromo-6-oxo-3,6-dihydro-9H-purin-9-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.